2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Catalog No.
S1909383
CAS No.
286430-58-8
M.F
C11H4ClF3N2S
M. Wt
288.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotino...

CAS Number

286430-58-8

Product Name

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

IUPAC Name

2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C11H4ClF3N2S

Molecular Weight

288.68 g/mol

InChI

InChI=1S/C11H4ClF3N2S/c12-10-6(5-16)7(11(13,14)15)4-8(17-10)9-2-1-3-18-9/h1-4H

InChI Key

HQMDUCXESPXKLJ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a heterocyclic compound with the molecular formula C11_{11}H4_4ClF3_3N2_2S. It features a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a thienyl moiety. The compound is recognized for its potential applications in medicinal chemistry and agrochemicals due to the presence of the trifluoromethyl group, which enhances lipophilicity and biological activity .

The chemical reactivity of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions, modifying the aromatic system.
  • Condensation Reactions: The nitrile group can engage in condensation reactions to form more complex structures.

These reactions highlight the compound's versatility as a building block in organic synthesis .

The synthesis of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step synthetic routes. A common approach includes:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine structure is constructed through cyclization reactions.
  • Introduction of Substituents: The thienyl and trifluoromethyl groups are introduced via electrophilic substitution or coupling reactions.
  • Final Modifications: Chlorination and nitrilation processes finalize the synthesis.

Specific reagents and conditions vary depending on the desired yield and purity of the final product .

This compound finds applications in various fields:

  • Pharmaceuticals: Due to its potential antimicrobial properties, it may serve as a lead compound for drug development.
  • Agrochemicals: Its unique structure may contribute to herbicidal or fungicidal formulations.
  • Material Science: The compound could be explored for use in developing advanced materials due to its electronic properties .

Interaction studies involving 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile focus on its binding affinity with biological targets. Initial findings suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways. Further research is needed to characterize these interactions quantitatively and qualitatively, particularly in relation to its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, including:

Compound NameCAS NumberUnique Features
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile13600-48-1Methyl substitution instead of thienyl
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile114084-91-2Phenyl group instead of thienyl
2-Chloro-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrileNot AvailableNitro substitutions providing different reactivity

Uniqueness

The uniqueness of 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile lies in the combination of the thienyl group with the trifluoromethyl and chlorinated pyridine framework. This specific arrangement may impart distinct biological activities compared to other similar compounds, making it a subject of interest for further research in medicinal chemistry and agrochemical applications .

XLogP3

3.8

Wikipedia

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Dates

Modify: 2023-08-16

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